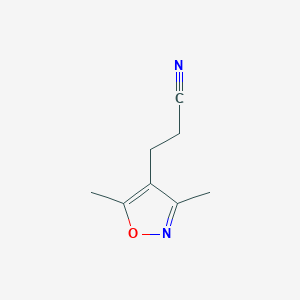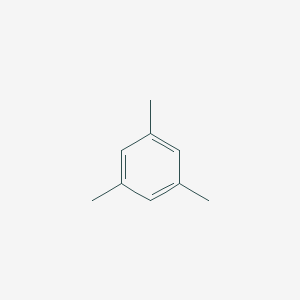
3-Acetyl(2,3-13C2)oxolan-2-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-Acetyl(2,3-13C2)oxolan-2-one can be analyzed using various spectroscopic techniques. The molecular formula is C6H8O3 .Chemical Reactions Analysis
The thermal decomposition of similar compounds, such as oxolan-3-one, has been studied using ab initio calculations and experiments . The dominant reaction channel led to carbon monoxide, formaldehyde, and ethylene .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Acetyl(2,3-13C2)oxolan-2-one can be determined using various analytical techniques. The molecular weight of the compound is 132.1 g/mol .Applications De Recherche Scientifique
Synthesis of New Heterocycles
3-Acetyl(2,3-13C2 )oxolan-2-one is utilized in the synthesis of new heterocyclic compounds. These compounds have shown potential as antiproliferative agents , particularly in the context of cancer research . The ability to incorporate isotopically labeled carbon atoms makes these compounds valuable for tracing biochemical pathways in cells.
Antitumor Activity
Derivatives synthesized from 3-Acetyl(2,3-13C2 )oxolan-2-one have been evaluated for their antitumor activity. Certain compounds have demonstrated promising results against liver carcinoma cancer cell lines (HEPG2-1), indicating the potential for development into cancer therapies .
Cytotoxicity Studies
The cytotoxic effects of compounds derived from 3-Acetyl(2,3-13C2 )oxolan-2-one have been assessed against various human cancer cell lines. This research is crucial for understanding the therapeutic potential and safety profile of new anticancer agents .
Synthesis of Coumarin Derivatives
Coumarin derivatives, which have a wide range of pharmacological and biological activities, can be synthesized from 3-Acetyl(2,3-13C2 )oxolan-2-one. These activities include anticoagulant, anti-inflammatory, and fungicidal properties, which are significant in medicinal chemistry .
Development of Anticancer Agents
The structural variability of 3-Acetyl(2,3-13C2 )oxolan-2-one allows for the creation of numerous derivatives with potential as anticancer agents. The exploration of these derivatives contributes to the discovery of new drugs with improved efficacy against various types of cancers .
Biological Activity Profiling
The diverse biological activities of 3-Acetyl(2,3-13C2 )oxolan-2-one derivatives, such as antimicrobial, anti-inflammatory, and antioxidant properties, make them suitable for profiling in biological assays. This helps in identifying new therapeutic leads for a range of diseases .
Mécanisme D'action
Target of Action
Related compounds such as 3-acetoacetyl-2h-chromen-2-one have been shown to interact with various targets, including cyclooxygenase and 5-lipoxygenase enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins and leukotrienes, respectively .
Mode of Action
Related compounds have been shown to undergo various chemical reactions depending on the nucleophilicity of the reactant . For instance, 3-acetoacetyl-2H-chromen-2-one, under the action of microwave irradiation, forms new heterocyclic systems involving the oxo group of the substituent in position 3 of the heterofragment .
Biochemical Pathways
Related compounds have been shown to suppress prostaglandin biosynthesis from arachidonic acid by inhibiting the enzyme prostaglandin endoperoxidase .
Result of Action
Related compounds have been shown to possess a wide spectrum of biological action, including anti-inflammatory, analgesic, and antiviral activities .
Propriétés
IUPAC Name |
3-acetyl(2,3-13C2)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3/i1+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQHDIHZSDEIFH-WMPIHMMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13CH]1CCO[13C]1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12344867 | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

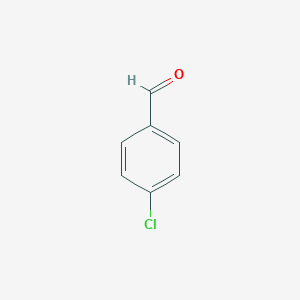
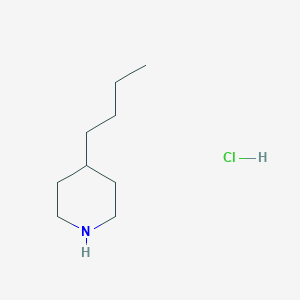
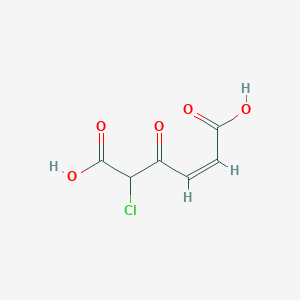
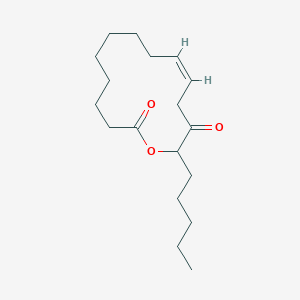
![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)

![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)
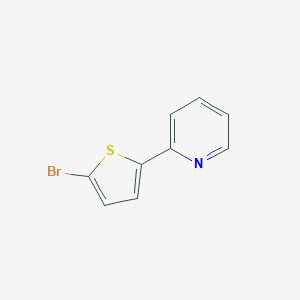
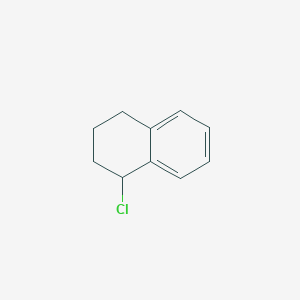
![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)
